molecular formula C21H17ClN2 B14401247 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 86232-91-9

2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B14401247
CAS No.: 86232-91-9
M. Wt: 332.8 g/mol
InChI Key: DYIIVBZAOQSVRX-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological activities, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to the benzodiazepine core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized using a suitable catalyst to yield the desired benzodiazepine derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its anxiolytic and anticonvulsant properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other molecular targets, such as ion channels and neurotransmitter transporters, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both a chlorophenyl and a phenyl group, which may enhance its binding affinity and selectivity for certain receptor subtypes. This structural uniqueness can lead to distinct pharmacological effects compared to other benzodiazepines .

Properties

CAS No.

86232-91-9

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine

InChI

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,21,24H,14H2

InChI Key

DYIIVBZAOQSVRX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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